![molecular formula C14H8Br2Cl2O2 B14915462 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Br2Cl2O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to potential therapeutic or antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 3,4-dichlorobenzyl group, making it less complex and potentially less active in certain applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may reduce its reactivity and versatility in chemical reactions.
3,4-Dibromobenzaldehyde: Similar in structure but lacks the 3,4-dichlorobenzyl group, affecting its chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C14H8Br2Cl2O2 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
3,5-dibromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2Cl2O2/c15-10-3-9(6-19)4-11(16)14(10)20-7-8-1-2-12(17)13(18)5-8/h1-6H,7H2 |
InChI-Schlüssel |
NESQWQMNNFKOHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


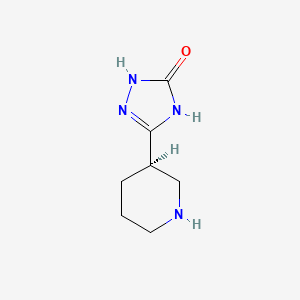



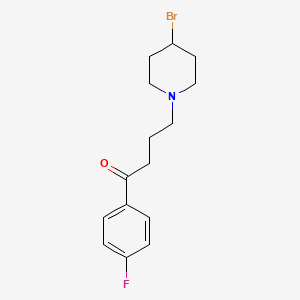
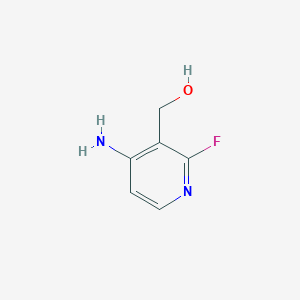

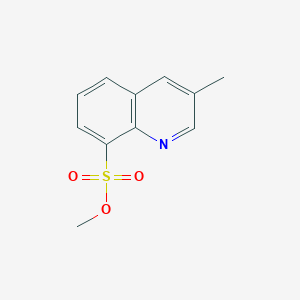
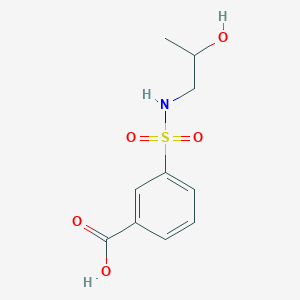

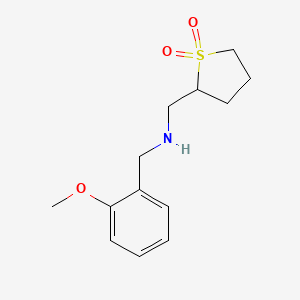
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)


